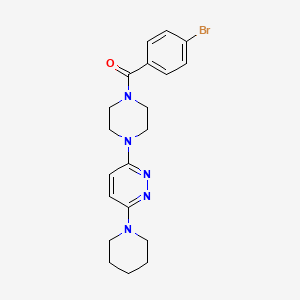

(4-Bromophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-bromophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BrN5O/c21-17-6-4-16(5-7-17)20(27)26-14-12-25(13-15-26)19-9-8-18(22-23-19)24-10-2-1-3-11-24/h4-9H,1-3,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWQRTSRIZGGDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure, which includes a piperazine ring, is commonly found in various biologically active compounds, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs. This suggests that the compound could potentially interact with a wide range of biological targets.

Mode of Action

Compounds with similar structures have been found to modulate the pharmacokinetic properties of drug substances

Pharmacokinetics

The presence of a piperazine ring in its structure suggests that it may have favorable pharmacokinetic properties

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds.

This compound represents a promising area for future research in drug discovery and development.

Biological Activity

The compound (4-Bromophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has gained attention for its potential biological activities, particularly as an inhibitor of phosphodiesterase 4 (PDE4). This article reviews the biological activity, synthesis, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 430.3 g/mol. The structure includes functional groups that are known for their pharmacological relevance, such as piperidine and pyridazine moieties.

| Property | Value |

|---|---|

| Molecular Formula | C20H24BrN5O |

| Molecular Weight | 430.3 g/mol |

| CAS Number | 886896-49-7 |

Phosphodiesterase Inhibition

Research indicates that derivatives containing the pyridazin-3(2H)-one structure, similar to our compound, exhibit potent and selective inhibition of PDE4. This inhibition is significant for treating various conditions such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory diseases . PDE4 plays a critical role in degrading cyclic adenosine monophosphate (cAMP), which is vital for numerous cellular processes.

Enzyme Inhibition

The compound's structure suggests potential activity against various enzymes. For instance, piperidine derivatives have been reported to act as acetylcholinesterase (AChE) inhibitors, which are crucial for treating neurological disorders . Moreover, compounds with similar structures have demonstrated urease inhibition, which could lead to new treatments for conditions like kidney stones .

Study on PDE4 Inhibition

In a study focusing on new pyridazin derivatives, it was found that specific compounds exhibited significant PDE4 inhibitory activity. The therapeutic implications included potential treatments for inflammatory diseases . The mechanism involved the modulation of cAMP levels, leading to reduced inflammation.

Antimicrobial Screening

A recent study synthesized various piperidine derivatives and evaluated their antimicrobial properties. Compounds showed varying degrees of effectiveness against different bacterial strains, indicating the potential for developing new antibiotics based on similar structures .

Comparison with Similar Compounds

Structural and Physicochemical Data Comparison

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (4-Bromophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, piperazine derivatives are often prepared by reacting halogenated intermediates (e.g., 4-bromophenyl ketones) with nucleophiles like piperidine-containing pyridazines under reflux conditions. Solvent systems such as dichloromethane or chloroform/methanol mixtures are commonly used, with purification via column chromatography (eluent ratios 3:1 v/v) . Key steps include monitoring reaction progress using TLC and verifying purity via HPLC (>95% peak area) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H-NMR/13C-NMR : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine/pyrrolidine protons at δ 2.5–3.5 ppm) and carbon assignments .

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ peaks).

- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation (e.g., as demonstrated for similar bromophenyl-piperazine derivatives) .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodological Answer : Screen for antimicrobial or cytotoxic activity using:

- Broth Microdilution Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values ≤50 µg/mL indicating potency .

- MTT Assays : Assess cytotoxicity in cancer cell lines (e.g., IC50 calculations) . Include positive controls (e.g., doxorubicin) and statistical validation via ANOVA/Tukey’s test .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Variable Temperature NMR : Investigate dynamic effects (e.g., rotamers in piperazine rings) by acquiring spectra at 25°C and 60°C .

- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm through-bond correlations .

- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian or ORCA) .

Q. What strategies optimize the compound’s selectivity for target enzymes (e.g., carbonic anhydrase isoforms)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding modes with hCA I/II active sites. Focus on substituent effects (e.g., bromophenyl vs. fluorophenyl) .

- SAR Studies : Synthesize analogs with modified piperazine/pyridazine groups and compare inhibitory constants (Ki) .

- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition mechanisms (competitive/uncompetitive) .

Q. How should researchers design dose-response experiments to minimize off-target effects?

- Methodological Answer :

- High-Content Screening (HCS) : Use multi-parameter assays (e.g., cell viability, apoptosis markers) to identify toxicity thresholds .

- Transcriptomic Profiling : Apply RNA-seq to detect pathway-specific responses (e.g., MAPK/NF-κB) at sub-IC50 doses .

- In Silico Toxicity Prediction : Tools like ProTox-II or ADMETlab assess hepatotoxicity and cardiotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.